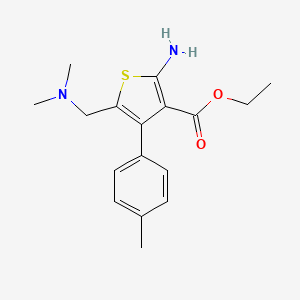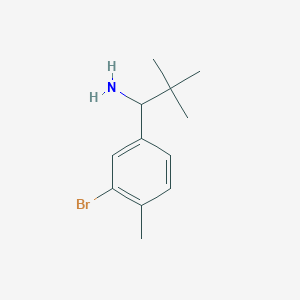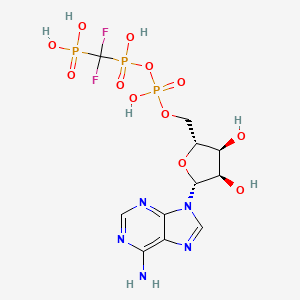
Phosphodifluoromethylphosphonic acid-adenylate ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphodifluoromethylphosphonic acid-adenylate ester is a complex organic compound with the molecular formula C11H16F2N5O12P3 It is known for its unique structure, which includes both phosphonic acid and adenylate ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphodifluoromethylphosphonic acid-adenylate ester typically involves multiple steps, starting with the preparation of the phosphonic acid derivative. The key steps include:
Formation of Phosphonic Acid Derivative: The initial step involves the reaction of a suitable precursor with difluoromethylphosphonic acid under controlled conditions to form the phosphonic acid derivative.
Esterification: The phosphonic acid derivative is then esterified with adenosine to form the final product. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphodifluoromethylphosphonic acid-adenylate ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction can produce reduced forms of the ester.
Applications De Recherche Scientifique
Phosphodifluoromethylphosphonic acid-adenylate ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphodifluoromethylphosphonic acid-adenylate ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to the active site. This interaction can disrupt normal enzyme activity and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Phosphodifluoromethylphosphonic acid-adenylate ester can be compared with other similar compounds, such as:
Phosphoaminophosphonic Acid-Adenylate Ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Adefovir Dipivoxil: Another adenylate ester derivative with therapeutic applications, particularly in antiviral treatments.
Propriétés
Formule moléculaire |
C11H16F2N5O12P3 |
|---|---|
Poids moléculaire |
541.19 g/mol |
Nom IUPAC |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C11H16F2N5O12P3/c12-11(13,31(21,22)23)32(24,25)30-33(26,27)28-1-4-6(19)7(20)10(29-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10,19-20H,1H2,(H,24,25)(H,26,27)(H2,14,15,16)(H2,21,22,23)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
ODWAWOIUPXBZKQ-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


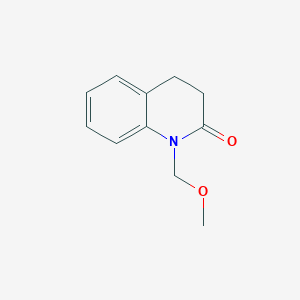
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)

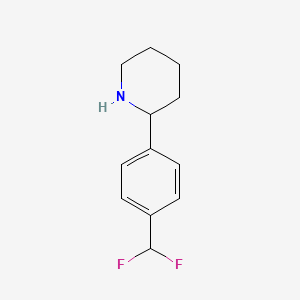
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
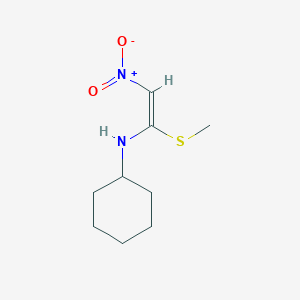
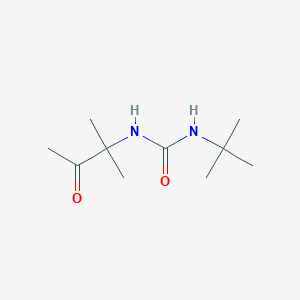
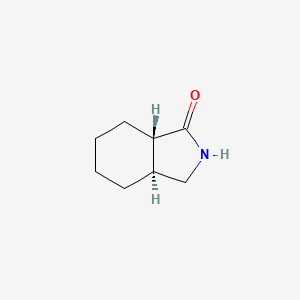
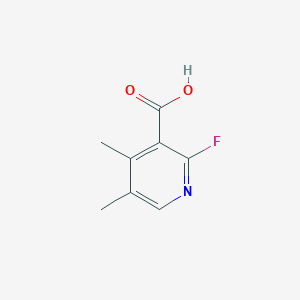

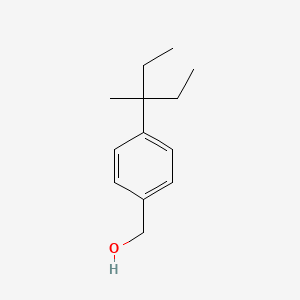
![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
